5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
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Overview
Description
5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro group, a methyl group, a tetrahydropyranyl group, and a dioxaborolanyl group, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced via a protection reaction using dihydropyran in the presence of an acid catalyst.
Formation of the Dioxaborolanyl Group: The dioxaborolanyl group can be introduced through a borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The presence of the dioxaborolanyl group makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dioxaborolanyl group can form reversible covalent bonds with biological molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyl-1h-indazole: Lacks the tetrahydropyranyl and dioxaborolanyl groups.
6-Methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole: Lacks the chloro group.
5-Chloro-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole: Lacks the methyl group.
Uniqueness
The uniqueness of 5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-chloro-6-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BClN2O3/c1-12-10-14-13(11-22-23(14)15-8-6-7-9-24-15)16(17(12)21)20-25-18(2,3)19(4,5)26-20/h10-11,15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKRHFVRHRLKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC3=C2C=NN3C4CCCCO4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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